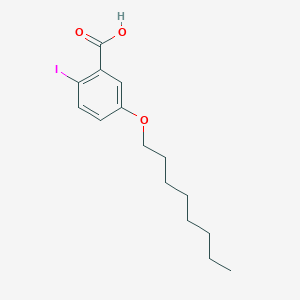
Benzoic acid, 2-iodo-5-(octyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-iodo-5-(octyloxy)-: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an iodine atom at the second position and an octyloxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method starts with the nitration of 0-chloro-benzoic acid, followed by reduction, diazotization, and iodination . The octyloxy group can be introduced through an etherification reaction using octanol and a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2-iodo-5-(octyloxy)- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with different functional groups, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Benzoic acid, 2-iodo-5-(octyloxy)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-iodo-5-(octyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and octyloxy group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to various biological effects.
Comparison with Similar Compounds
2-Iodobenzoic Acid: Similar in structure but lacks the octyloxy group.
2-Iodoxybenzoic Acid: Known for its use as an oxidizing agent in organic synthesis.
Uniqueness: Benzoic acid, 2-iodo-5-(octyloxy)- is unique due to the presence of both the iodine atom and the octyloxy group, which confer distinct chemical properties and potential applications. Its combination of functional groups makes it a versatile compound for various scientific and industrial uses.
Properties
CAS No. |
89031-97-0 |
|---|---|
Molecular Formula |
C15H21IO3 |
Molecular Weight |
376.23 g/mol |
IUPAC Name |
2-iodo-5-octoxybenzoic acid |
InChI |
InChI=1S/C15H21IO3/c1-2-3-4-5-6-7-10-19-12-8-9-14(16)13(11-12)15(17)18/h8-9,11H,2-7,10H2,1H3,(H,17,18) |
InChI Key |
GDEQHDHAKKVJLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















